2,2-Difluoroacetohydrazide
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Overview
Description
2,2-Difluoroacetohydrazide: is an organic compound with the molecular formula C2H4F2N2O It is characterized by the presence of two fluorine atoms attached to the carbon atom adjacent to the hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroacetohydrazide typically involves the reaction of 2,2-difluoroacetic acid with hydrazine hydrate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2,2-Difluoroacetic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize the reaction conditions and improve yield. The process typically requires careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoroacetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are typically employed.
Substitution: Reagents such as (e.g., amines, thiols) can be used for substitution reactions.
Major Products:
Oxidation: Formation of difluoroacetic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides with various functional groups.
Scientific Research Applications
2,2-Difluoroacetohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique fluorine atoms make it valuable for studying fluorine chemistry.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals, as fluorine atoms often enhance the biological activity and stability of compounds.
Medicine: Research into potential therapeutic applications, including the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2-Difluoroacetohydrazide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. For example, the compound may inhibit certain enzymes or interact with nucleic acids, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2,2-Difluoroacetic acid
- 2,2-Difluoroacetamide
- 2,2-Difluoroethylamine
Comparison: 2,2-Difluoroacetohydrazide is unique due to the presence of both fluorine atoms and the hydrazide group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. For instance, while 2,2-Difluoroacetic acid is primarily used as a precursor, this compound can participate in a wider range of chemical reactions due to the presence of the hydrazide group.
Properties
IUPAC Name |
2,2-difluoroacetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F2N2O/c3-1(4)2(7)6-5/h1H,5H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPHJKOQDCQCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902451 |
Source
|
Record name | NoName_1694 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84452-98-2 |
Source
|
Record name | 2,2-difluoroacetohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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